N-(叔丁氧羰基)-L-半胱氨酸甲酯

描述

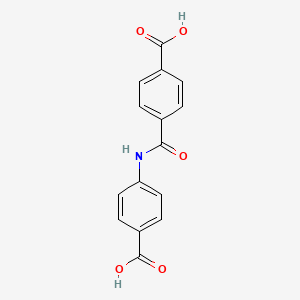

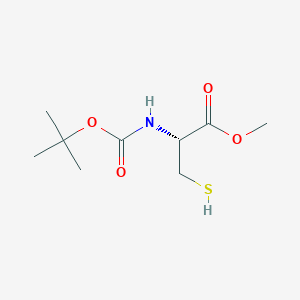

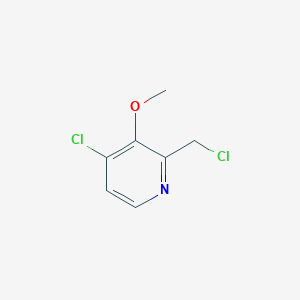

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . It has a linear formula of HSCH2CH[NHCO2C(CH3)3]CO2CH3 and a molecular weight of 235.30 .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .Molecular Structure Analysis

The molecular structure of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is represented by the SMILES string COC(=O)C@HNC(=O)OC©©C .Chemical Reactions Analysis

The reactions involving N-(tert-Butoxycarbonyl)-L-cysteine methyl ester take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .Physical And Chemical Properties Analysis

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is a liquid at room temperature . It has an optical activity of [α]22/D +21°, c = 7.5 in chloroform . The refractive index is n20/D 1.475 (lit.) , and it has a boiling point of 214 °C (lit.) . The density is 1.143 g/mL at 25 °C (lit.) .科学研究应用

生物活性亚砜的合成

N-(叔丁氧羰基)-L-半胱氨酸甲酯用于生成瞬态亚磺酸,这对于形成具有生物活性残基的亚砜至关重要。例如,它可以转化为 Boc 保护的非大蒜素甲酯,这是一种因其生物活性而引起关注的化合物 (Aversa 等,2005)。

肽核酸单体的合成

该化合物作为非经典肽核酸单体的合成中的关键中间体,例如 S-胸腺嘧啶基-L-半胱氨酸甲酯盐酸盐。它用于合成过程中关键中间体的酯化和脱保护,有助于有效生产这些单体 (Tang 等,2012)。

新型半胱氨酸功能化噻吩的开发

N-(叔丁氧羰基)-L-半胱氨酸甲酯用于合成新型噻吩衍生物。这些化合物因其作为生物活性分子和作为合成新材料的合成子的潜力而具有重要意义 (Cagnoli 等,2005)。

N-保护的 β-手性氨基醇的生产

它用于通过硼氢化钠还原转化为相应的醇,展示了其在有机合成中的多功能性和在手性化学中的潜在应用 (Somlai 等,2003)。

聚合应用

该化合物用于半胱氨酸功能化噻吩的聚合。这个过程导致形成可以形成手性自组装结构的聚合物,在材料科学和分子工程中具有应用 (Cagnoli 等,2005)。

手性代谢物分析

它用于衍生手性代谢物,用于液相色谱-质谱分析,突出了其在分析化学和代谢组学中的作用 (Lkhagva 和 Tai,2021)。

谷胱甘肽合成

N-(叔丁氧羰基)-L-半胱氨酸作为谷胱甘肽合成的中间体,谷胱甘肽是细胞过程中和抗氧化防御机制中的关键分子 (Muraki 和 Mizoguchi,1971)。

作用机制

属性

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGIAKIPSDCYAC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450522 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55757-46-5 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-(tert-Butoxycarbonyl)-L-cysteine methyl ester useful in materials science?

A1: This compound can be used as a building block for creating micropatterns of metallic nanoparticles. Specifically, it enables a process called photothermal-reaction-assisted two-photon direct laser writing. [] In this process, the compound acts as a thermally cleavable ligand for silver nanoparticles. When exposed to a pulsed laser, the heat triggers the cleavage of the ligand from the nanoparticle surface. This cleavage significantly changes the nanoparticles' dispersibility, allowing for a solvent-selective development process and the creation of precise, submicron-sized patterns. []

Q2: Can N-(tert-Butoxycarbonyl)-L-cysteine methyl ester be used to study chiral metabolites?

A2: Yes, N-(tert-Butoxycarbonyl)-L-cysteine methyl ester has shown promise as a chiral derivatizing agent for analyzing enantiomeric amine metabolites using liquid chromatography-mass spectrometry (LC-MS). [] While LC-MS is a powerful tool in metabolomics, differentiating between enantiomers remains challenging. This compound, when used in conjunction with o-phthalaldehyde (OPA), can form diastereomeric derivatives with chiral amines. These derivatives can then be separated and detected by LC-MS, allowing for the identification and quantification of individual enantiomers. []

Q3: How does N-(tert-Butoxycarbonyl)-L-cysteine methyl ester contribute to the synthesis of alliin analogues?

A3: This compound serves as a valuable precursor in the multi-step synthesis of alliin analogues, which are compounds with potential biological activity. [] Specifically, it can be chemically transformed into transient sulfenic acids. [] These sulfenic acids can react with various acceptors, ultimately yielding sulfoxides containing the desired alliin-like structure. This approach allows for the creation of enantiomerically pure alliin analogues, expanding the possibilities for investigating their biological properties. []

Q4: Can N-(tert-Butoxycarbonyl)-L-cysteine methyl ester be used in polymer chemistry?

A4: Yes, N-(tert-Butoxycarbonyl)-L-cysteine methyl ester can initiate the controlled ring-opening polymerization of its corresponding β-thiolactone. [] This polymerization leads to the formation of unique polythioesters. The thiol group of the compound acts as the initiator and the propagating species, attacking the carbonyl group of the β-thiolactone to open the ring. [] This process allows for the synthesis of well-defined polythioesters with specific chain lengths and functionalities. []

Q5: Are there analytical methods to detect N-(tert-Butoxycarbonyl)-L-cysteine methyl ester in biological samples?

A5: Although not directly mentioned in the context of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, a related compound, allyl isothiocyanate (AITC), can be effectively analyzed in biological samples after derivatization with N-(tert-Butoxycarbonyl)-L-cysteine methyl ester. [] This derivatization step, followed by UHPLC-MS/MS analysis, allows for the simultaneous detection and quantification of AITC and its metabolites. This method has shown promising results in pharmacokinetic studies, highlighting the potential of using derivatization strategies with N-(tert-Butoxycarbonyl)-L-cysteine methyl ester for analyzing similar compounds in complex biological matrices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

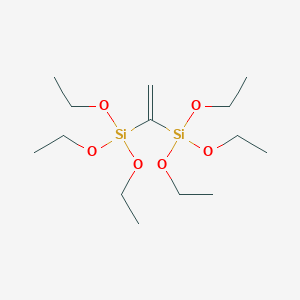

![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)